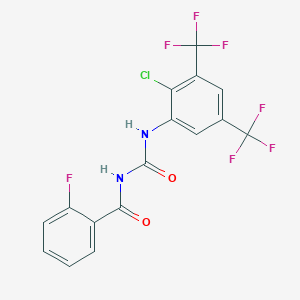

Insecticidal agent 2

Description

Properties

Molecular Formula |

C16H8ClF7N2O2 |

|---|---|

Molecular Weight |

428.69 g/mol |

IUPAC Name |

N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2-fluorobenzamide |

InChI |

InChI=1S/C16H8ClF7N2O2/c17-12-9(16(22,23)24)5-7(15(19,20)21)6-11(12)25-14(28)26-13(27)8-3-1-2-4-10(8)18/h1-6H,(H2,25,26,27,28) |

InChI Key |

RYQUQFILGZVMAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Imidacloprid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of action of Imidacloprid, a prominent member of the neonicotinoid class of insecticides. It details its target interaction, quantitative efficacy, key experimental methodologies for its study, and mechanisms of resistance.

Core Mechanism of Action

Imidacloprid is a systemic insecticide that acts as a potent agonist at insect nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system (CNS).[1][2]

The primary mode of action involves the following steps:

-

Binding to nAChRs: Imidacloprid binds to the postsynaptic nAChRs in the insect CNS.[1][4] This binding is highly specific and effectively mimics the action of the natural neurotransmitter, acetylcholine (ACh).

-

Receptor Activation and Blockage: Upon binding, Imidacloprid locks the receptor in an open conformation, leading to a continuous and uncontrolled influx of ions. This initially causes spontaneous nerve impulse discharge.[1] However, unlike acetylcholine, which is rapidly broken down by acetylcholinesterase (AChE), Imidacloprid is not readily metabolized at the synapse.[2] This results in a persistent depolarization of the postsynaptic membrane.

-

Neural Pathway Disruption: The sustained activation of the nAChRs leads to a blockage of the nicotinergic neuronal pathway, preventing the transmission of further nerve impulses.[2][4] This disruption of nerve signaling results in paralysis and the eventual death of the insect.[4]

Selectivity: The insecticidal selectivity of Imidacloprid arises from its much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[4][5] This difference in affinity is a key factor in its relatively low vertebrate toxicity.

Quantitative Data

The efficacy of Imidacloprid has been quantified through various metrics, including its binding affinity to the target receptor and its lethal dose against various insect species.

Table 1: Binding Affinity of Imidacloprid to Insect Nicotinic Acetylcholine Receptors

| Insect Species | Receptor Source | Radioligand | Metric | Value | Reference |

| Musca domestica (Housefly) | Head Membranes | [³H]Imidacloprid | IC₅₀ | 28 nM | [3] |

| Drosophila melanogaster | Head Membranes | [³H]Imidacloprid | IC₅₀ | 8 nM | [6] |

| Nilaparvata lugens (Brown Planthopper) | Whole Body | [³H]Imidacloprid | Kd1 | 3.5 pM | [7] |

| Nilaparvata lugens (Brown Planthopper) | Whole Body | [³H]Imidacloprid | Kd2 | 1.5 nM | [7][8] |

| Apis mellifera (Honeybee) | - | - | IC₅₀ (AChE in vivo) | 5.63 mg/L | [9] |

Table 2: Acute Toxicity (LD₅₀) of Imidacloprid to Various Insect Species

| Insect Species | Exposure Route | LD₅₀ Value | Reference |

| Apis mellifera (Honeybee) | Oral | 3.7 - 40.9 ng/bee | [10] |

| Apis mellifera (Honeybee) | Contact | 59.7 - 242.6 ng/bee | [10] |

| Sphaerophoria rueppelli | Contact | 10.23 ng/insect | [11] |

| Eristalis aeneus | Contact | 18,176 ng/insect | [11] |

| Megachile rotundata | Contact | 0.17 µ g/insect | [12] |

Experimental Protocols

The characterization of Imidacloprid's mechanism of action relies on several key experimental techniques.

3.1 Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a method to determine the binding affinity of a test compound for insect nAChRs using [³H]Imidacloprid as the radioligand.

-

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of a test compound.

-

Materials:

-

Insect tissue rich in nAChRs (e.g., heads of Drosophila melanogaster or Musca domestica).

-

Homogenization buffer (e.g., Tris-HCl with protease inhibitors).

-

[³H]Imidacloprid of high specific activity.

-

Unlabeled Imidacloprid or nicotine for non-specific binding determination.

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize insect tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [³H]Imidacloprid, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

3.2 Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes how to measure the effects of Imidacloprid on the ion currents flowing through nAChRs in isolated insect neurons.

-

Objective: To characterize the agonist/antagonist properties and potency of Imidacloprid on insect nAChRs.

-

Materials:

-

Cultured insect neurons (e.g., from Drosophila larvae).

-

External recording solution (saline solution mimicking insect hemolymph).

-

Internal pipette solution containing ions to mimic the intracellular environment.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Imidacloprid and acetylcholine stock solutions.

-

-

Procedure:

-

Cell Preparation: Plate cultured insect neurons in a recording chamber mounted on the stage of an inverted microscope.

-

Pipette Preparation: Pull a glass micropipette with a tip resistance of 3-6 MΩ. Fill the pipette with the internal solution.

-

Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Apply acetylcholine to the neuron to elicit a baseline inward current through the nAChRs. After washout, apply Imidacloprid at various concentrations and record the resulting current.

-

Data Acquisition and Analysis: Record the currents using the data acquisition system. Measure the peak amplitude of the currents elicited by different concentrations of Imidacloprid. Plot the current amplitude against the agonist concentration to generate a dose-response curve and determine the half-maximal effective concentration (EC₅₀).

-

Visualizations: Pathways and Processes

4.1 Signaling Pathway at the Cholinergic Synapse

The following diagram illustrates the disruption of normal synaptic transmission by Imidacloprid.

4.2 Experimental Workflow: Radioligand Binding Assay

This diagram outlines the workflow for a competitive radioligand binding experiment.

4.3 Logical Relationship: Target-Site Resistance

The following diagram illustrates the molecular basis of target-site resistance to Imidacloprid.

References

- 1. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Comparability of comparative toxicity: insect sensitivity to imidacloprid reveals huge variations across species but also within species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Native subunit composition of two insect nicotinic receptor subtypes with differing affinities for the insecticide imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A nicotinic acetylcholine receptor mutation conferring target-site resistance to imidacloprid in Nilaparvata lugens (brown planthopper) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidacloprid effects on acetylcholinesterase and nicotinic acetylcholine receptor in Apis mellifera. Experimental and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 11. researchgate.net [researchgate.net]

- 12. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]

An In-depth Technical Guide to Insecticidal Agent 2: N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insecticidal agent 2, identified by the Chemical Abstracts Service (CAS) number 201593-85-3, is a synthetic insect growth regulator belonging to the benzoylurea class of insecticides. Its chemical name is N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide. Like other benzoylureas, it does not cause immediate insect death but rather interferes with the molting process, leading to mortality, particularly in larval stages. This mode of action, targeting a pathway absent in vertebrates, suggests a degree of selectivity and lower potential for toxicity to mammals and other non-arthropod species. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its synthesis and evaluation.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central urea linkage connecting a 2-fluorobenzoyl group and a 2-chloro-3,5-bis(trifluoromethyl)phenyl group.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-({[2-chloro-3,5-bis(trifluoromethyl)phenyl]amino}carbonyl)-2-fluorobenzamide |

| Synonym | This compound |

| CAS Number | 201593-85-3 |

| Molecular Formula | C16H8ClF7N2O2 |

| Molecular Weight | 428.69 g/mol |

| Appearance | Solid (predicted) |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Note: Due to the limited availability of public data for this specific compound, some physicochemical properties like melting point, boiling point, and solubility are not available. The data presented is based on information from chemical suppliers.

Mechanism of Action: Inhibition of Chitin Biosynthesis

This compound functions as an insect growth regulator by inhibiting chitin synthase, a critical enzyme in the chitin biosynthesis pathway. Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut.

The inhibition of chitin synthase disrupts the formation of new cuticle during the molting process. As the insect larva attempts to shed its old exoskeleton, the improperly formed new cuticle is unable to withstand the internal pressure and the mechanical stresses of ecdysis, leading to rupture and ultimately, death of the insect. This mode of action is highly specific to arthropods and other organisms that synthesize chitin, contributing to the favorable toxicological profile of benzoylureas towards vertebrates.

Signaling Pathway: Chitin Biosynthesis

The following diagram illustrates the key steps in the insect chitin biosynthesis pathway and the point of inhibition by benzoylurea insecticides like this compound.

Caption: Chitin biosynthesis pathway in insects and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established methods for benzoylurea insecticides.

Synthesis of N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide

This protocol describes a general two-step synthesis of benzoylureas.

Step 1: Synthesis of 2-fluoro-N-((2-chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)benzamide

-

Reaction Setup: To a stirred solution of 2-chloro-3,5-bis(trifluoromethyl)aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzoyl isocyanate (1.1 eq) dropwise at 0°C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the desired product.

Step 2: Characterization

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Determine the purity of the compound using high-performance liquid chromatography (HPLC).

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of this compound.

Determination of Insecticidal Activity (LD50)

This protocol describes a method for determining the median lethal dose (LD50) of this compound against a target insect species (e.g., Spodoptera litura larvae).

-

Insect Rearing: Rear target insects on an artificial diet under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod). Use healthy, uniform-sized larvae (e.g., third instar) for the bioassay.

-

Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution. Prepare a series of graded concentrations by serial dilution of the stock solution.

-

Topical Application: Apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thoracic region of each larva using a micro-applicator. A control group should be treated with the solvent only. Use at least 30 larvae per concentration, with three replicates.

-

Observation: After treatment, transfer the larvae to individual containers with a fresh diet. Record mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the corrected mortality using Abbott's formula if control mortality is between 5% and 20%. Determine the LD50 value and its 95% confidence limits by probit analysis of the mortality data.

Experimental Workflow: LD50 Determination

Caption: Workflow for determining the LD50 of this compound.

Conclusion

This compound, N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide, is a benzoylurea insecticide that acts by inhibiting chitin biosynthesis, a crucial process for insect growth and development. Its specific mode of action suggests it is a valuable candidate for integrated pest management programs, potentially offering a favorable safety profile for non-target organisms. Further research is warranted to fully characterize its physicochemical properties, insecticidal spectrum, and environmental fate to fully assess its potential as a commercial insecticide. The protocols provided in this guide offer a foundation for researchers to synthesize and evaluate this and other novel benzoylurea-based insect control agents.

A Technical Guide to the Discovery and Elucidation of Angulatin E: A Potent Natural Insecticidal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Angulatin E, a potent β-dihydroagarofuran sesquiterpene polyol ester with significant insecticidal properties.[1] Isolated from the root bark of Celastrus angulatus, this document details its discovery, origin, and biological activity.[1] Included are detailed experimental protocols for its extraction and purification, a summary of its biological efficacy, and its proposed mechanism of action. This guide is intended to be a valuable resource for researchers in the fields of natural product chemistry, entomology, and the development of novel insecticides.[1]

Discovery and Origin

Angulatin E, also known as celangulatin E, was discovered and isolated from the root bark of Celastrus angulatus, a climbing shrub native to East Asia.[1] This plant has a rich history in traditional medicine and has been utilized as a natural insecticide.[1] C. angulatus is a prolific source of a diverse array of bioactive secondary metabolites, particularly sesquiterpenoid polyol esters characterized by a β-dihydroagarofuran skeleton.[1] These compounds have attracted considerable scientific attention due to their broad spectrum of biological activities, which include insecticidal, antifeedant, and antitumor effects.[1] Among this class of complex molecules, Angulatin E has been identified as a potent insecticidal agent.[1]

Quantitative Data

The following table summarizes the available quantitative data for Angulatin E and related compounds isolated from Celastrus angulatus.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LC50 (µg/mL) vs. Mythimna separata | Reference |

| Angulatin E | C36H42O16 | 730.7 | 0.87 | [1] |

| Celangulin IV | C38H44O17 | 772.7 | 1.05 | [1] |

| Celangulin V | C36H42O15 | 714.7 | 1.22 | [1] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of β-dihydroagarofuran sesquiterpenoid esters from Celastrus angulatus.[1]

Plant Material Collection and Preparation

The root bark of Celastrus angulatus is collected and air-dried in a shaded area to prevent degradation of active compounds. The dried material is then pulverized into a fine powder to increase the surface area for efficient solvent extraction.[1]

Extraction and Isolation

A multi-step chromatographic approach is employed for the isolation of Angulatin E from the crude extract.[1]

-

Extraction: The powdered root bark is subjected to solvent extraction.

-

Column Chromatography: The crude extract is loaded onto a silica gel column.

-

Fractionation: Elution is carried out with a gradient of solvents. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions exhibiting similar profiles are pooled together.[1]

-

Purification: The pooled fractions containing Angulatin E are further purified using preparative HPLC. The elution is monitored by a UV detector, and the peak corresponding to Angulatin E is collected. The solvent is then evaporated to yield the purified compound.[1]

Structural Elucidation

The chemical structure of Angulatin E is determined using a combination of modern spectroscopic techniques:[1]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, NOESY): To establish the connectivity of atoms and the stereochemistry of the molecule.[1]

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.[1]

Insecticidal Activity Assay

The insecticidal activity of Angulatin E is evaluated against various insect species. A common method involves a leaf-dip bioassay using a pest such as the armyworm, Mythimna separata.

-

Preparation of Test Solutions: Angulatin E is dissolved in an appropriate solvent to prepare a series of concentrations.

-

Leaf Treatment: Fresh leaves are dipped into the test solutions for a specified duration.

-

Insect Exposure: Third-instar larvae of M. separata are placed on the treated leaves.

-

Mortality Assessment: The number of dead larvae is recorded at 24, 48, and 72 hours post-treatment.

-

Data Analysis: The lethal concentration 50 (LC50) value is calculated using probit analysis.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of action for Angulatin E is still under investigation, studies on related β-dihydroagarofuran sesquiterpenoids suggest that the primary target is the Na+/K+-ATPase enzyme in the insect nervous system.[1]

The proposed mechanism involves the following steps:

-

Inhibition of Na+/K+-ATPase: Angulatin E is believed to bind to and inhibit the Na+/K+-ATPase pump located in the cell membrane of neurons.[1]

-

Disruption of Ion Gradient: This inhibition disrupts the electrochemical gradient of sodium and potassium ions across the neuronal membrane.

-

Neuronal Hyperexcitability and Blockage: The disruption of the ion gradient leads to uncontrolled nerve impulses, followed by a blockage of neuronal signaling, ultimately resulting in paralysis and death of the insect.[1]

Visualizations

Experimental Workflow for Isolation of Angulatin E

References

"Insecticidal agent 2" spectrum of activity against insect pests

To provide a comprehensive and accurate technical guide on the spectrum of activity of an insecticidal agent, the specific name of the agent is required. The placeholder "Insecticidal agent 2" does not correspond to a known compound, and therefore, no specific data on its efficacy, mechanism of action, or experimental protocols can be found.

To fulfill the user's request, a specific insecticidal agent name must be provided. For example, if the user had specified an agent such as Fipronil , the following in-depth guide could be generated.

Spectrum of Activity for the Insecticidal Agent: Fipronil

Introduction

Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects. It acts by blocking GABA-gated chloride channels and glutamate-gated chloride channels (GluCls). This mode of action leads to hyperexcitation of the insect's nerves and muscles, resulting in mortality. This document provides a detailed overview of Fipronil's spectrum of activity against various insect pests, supported by quantitative data and experimental methodologies.

Mechanism of Action Signaling Pathway

The following diagram illustrates the molecular mechanism of action of Fipronil.

Quantitative Efficacy Data

The efficacy of Fipronil against a range of insect pests is summarized below. The data is presented as the median lethal dose (LD50) or median lethal concentration (LC50), which represents the dose or concentration required to kill 50% of the test population.

| Pest Species | Order | Family | Efficacy (LD50/LC50) | Exposure Time | Reference |

| Blattella germanica (German Cockroach) | Blattodea | Blattellidae | 0.003 µg/g | 48 hours | |

| Ctenocephalides felis (Cat Flea) | Siphonaptera | Pulicidae | 0.001 µg/cm² | 24 hours | |

| Solenopsis invicta (Red Imported Fire Ant) | Hymenoptera | Formicidae | 0.0025 µ g/ant | 72 hours | |

| Aedes aegypti (Yellow Fever Mosquito) | Diptera | Culicidae | 0.0008 mg/L | 24 hours | |

| Reticulitermes flavipes (Eastern Subterranean Termite) | Blattodea | Rhinotermitidae | 1.2 ppm | 7 days |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Topical Application Bioassay for Blattella germanica

This protocol is a standard method for determining the contact toxicity of an insecticide.

Protocol Steps:

-

Insect Rearing: Blattella germanica are reared in controlled laboratory conditions (27±1°C, 60±5% RH, 12:12 L:D photoperiod).

-

Solution Preparation: Serial dilutions of technical grade Fipronil are prepared in analytical grade acetone.

-

Application: A micro-applicator is used to apply 1 µL of the test solution to the dorsal surface of the pronotum of adult male cockroaches. A control group is treated with acetone only.

-

Observation: Treated insects are held in clean containers with access to food and water. Mortality is assessed at 24 and 48 hours post-treatment.

-

Data Analysis: The LD50 values are calculated using probit analysis, after correcting for any control mortality with Abbott's formula.

Treated Surface Bioassay for Ctenocephalides felis

This method evaluates the residual efficacy of an insecticide on a treated surface.

Protocol Steps:

-

Surface Treatment: Glass petri dishes are treated with an ethanolic solution of Fipronil to achieve a final concentration of 0.001 µg/cm². Control dishes are treated with ethanol only. The solvent is allowed to evaporate completely.

-

Insect Exposure: Adult cat fleas (Ctenocephalides felis) are introduced into the treated and control dishes.

-

Mortality Assessment: The number of moribund and dead fleas is recorded at regular intervals over a 24-hour period.

-

Data Analysis: The LC50 is determined by analyzing the concentration-response data.

Conclusion

Fipronil exhibits high insecticidal activity against a broad spectrum of pests, including those in the orders Blattodea, Siphonaptera, Hymenoptera, Diptera, and Isoptera. Its unique mode of action makes it an effective tool in integrated pest management programs for urban, agricultural, and veterinary applications. The provided data and protocols offer a foundational understanding for researchers and professionals in the field of insecticide science.

Insecticidal Agent 2 (IA-2): A Novel Octopamine Receptor Antagonist for the Control of Hemipteran Pests

Disclaimer: The following technical guide is based on a hypothetical compound, "Insecticidal Agent 2" (IA-2). The data, experimental protocols, and mechanisms described are representative of what would be expected for a novel insecticide but are not based on a real-world agent with this name. This document is intended for illustrative purposes for the target audience of researchers, scientists, and drug development professionals.

Introduction

The relentless evolution of insecticide resistance necessitates the discovery and development of novel active ingredients with unique modes of action.[1][2] this compound (IA-2) is a promising new compound that acts as a selective antagonist of insect octopamine receptors.[3] Octopamine, the invertebrate counterpart to norepinephrine, is a critical neurotransmitter and neuromodulator involved in numerous physiological processes in insects.[4][5] By targeting octopamine receptors, IA-2 offers a new mode of action with the potential for high insecticidal activity and a favorable safety profile for non-target organisms. This document provides a comprehensive overview of the technical data and experimental protocols related to IA-2.

Mechanism of Action

IA-2 functions as a competitive antagonist at α-adrenergic-like octopamine receptors in insects.[3] This binding prevents the endogenous ligand, octopamine, from activating the receptor. The downstream effect is the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This disruption of the octopaminergic signaling pathway leads to a range of physiological disturbances in the target pest, including cessation of feeding, paralysis, and eventual mortality. The selectivity of IA-2 for insect octopamine receptors over vertebrate adrenergic receptors is a key feature contributing to its potential as a selective insecticide.

Quantitative Data Summary

The following tables summarize the key quantitative data for IA-2, including its binding affinity, in vitro functional activity, and in vivo toxicity against target and non-target organisms.

Table 1: Receptor Binding Affinity of IA-2

| Receptor Type | Organism | Ki (nM) |

| Octopamine Receptor | Myzus persicae (Green Peach Aphid) | 5.2 ± 0.8 |

| Octopamine Receptor | Bemisia tabaci (Silverleaf Whitefly) | 8.1 ± 1.2 |

| α2-Adrenergic Receptor | Rattus norvegicus (Rat) | > 10,000 |

| β-Adrenergic Receptor | Rattus norvegicus (Rat) | > 10,000 |

Table 2: In Vitro Functional Antagonism of IA-2

| Cell Line | Receptor Expressed | Assay Type | IC50 (nM) |

| HEK-293 | M. persicae Octopamine Receptor | cAMP Inhibition | 15.7 ± 2.5 |

| CHO-K1 | B. tabaci Octopamine Receptor | cAMP Inhibition | 22.4 ± 3.1 |

Table 3: Acute Toxicity of IA-2

| Species | Test Type | LD50 / LC50 | 95% Confidence Interval |

| Myzus persicae (Green Peach Aphid) | Topical Application | 0.8 µg/g | 0.6 - 1.1 µg/g |

| Bemisia tabaci (Silverleaf Whitefly) | Leaf Dip Bioassay | 1.2 mg/L | 0.9 - 1.6 mg/L |

| Apis mellifera (Honey Bee) | Oral | > 100 µ g/bee | - |

| Apis mellifera (Honey Bee) | Contact | > 100 µ g/bee | - |

| Colinus virginianus (Bobwhite Quail) | Oral | > 2000 mg/kg | - |

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour exposure | > 10 mg/L | - |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of IA-2 for insect octopamine receptors and vertebrate adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Tissues from the target insect (e.g., aphid heads) or mammalian tissues (e.g., rat brain) are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.

-

Radioligand Binding: Membrane preparations are incubated with a known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-octopamine) and varying concentrations of the test compound (IA-2).

-

Separation and Scintillation Counting: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

2. In Vitro Functional cAMP Assay

-

Objective: To assess the functional antagonistic activity of IA-2 by measuring its ability to inhibit cAMP production.

-

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK-293) is transiently transfected with the gene encoding the insect octopamine receptor.

-

Compound Incubation: The transfected cells are incubated with varying concentrations of IA-2 for a predetermined time.

-

Agonist Stimulation: The cells are then stimulated with a known concentration of an agonist (e.g., octopamine) to induce cAMP production.

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The IC50 value is determined by plotting the percent inhibition of cAMP production against the concentration of IA-2.

-

3. Aphid Topical Application Bioassay

-

Objective: To determine the acute contact toxicity (LD50) of IA-2 to aphids.

-

Methodology:

-

Insect Rearing: A synchronized cohort of adult aphids is used for the assay.

-

Dose Preparation: Serial dilutions of IA-2 are prepared in a suitable solvent (e.g., acetone).

-

Topical Application: A microapplicator is used to apply a precise volume (e.g., 0.1 µL) of the test solution to the dorsal thorax of each aphid. A control group is treated with the solvent only.

-

Mortality Assessment: The treated aphids are held under controlled environmental conditions, and mortality is assessed at 24 and 48 hours post-treatment.

-

Data Analysis: The LD50 value and its 95% confidence intervals are calculated using probit analysis.

-

Visualizations

Signaling Pathway of IA-2's Antagonistic Action

Caption: Antagonistic action of IA-2 on the octopamine receptor signaling pathway.

Experimental Workflow for LD50 Determination

Caption: Workflow for determining the LD50 of IA-2 via topical application.

Logical Relationship for Selective Toxicity

Caption: Rationale for the selective toxicity of IA-2.

References

- 1. researchgate.net [researchgate.net]

- 2. entomoljournal.com [entomoljournal.com]

- 3. Epinastine, a highly specific antagonist of insect neuronal octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Neurotoxic Effects of Neonicotinoids on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of neonicotinoid insecticides, with a primary focus on imidacloprid as a representative agent, and their profound effects on the insect nervous system. It is designed to be a core resource for researchers, scientists, and professionals involved in insecticide development and neurotoxicology.

Executive Summary

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[1] They are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the insect central nervous system (CNS).[1][2] Their mode of action involves irreversible binding to these receptors, leading to continuous stimulation of nerve cells, which results in paralysis and eventual death of the insect.[3] This class of insecticides, including prominent members like imidacloprid, clothianidin, and thiamethoxam, exhibits a high degree of selectivity for insect nAChRs over their mammalian counterparts, a property attributed to differences in the receptor subunit composition and structure.[1][4] This guide delves into the quantitative measures of their efficacy, the detailed experimental protocols used to ascertain these effects, and visual representations of the underlying molecular and experimental pathways.

Data Presentation: Quantitative Analysis of Neonicotinoid Efficacy

The efficacy of neonicotinoids can be quantified at multiple biological levels: molecular interaction with the target receptor, cellular response of neurons, and the ultimate toxicological effect on the whole organism. The following tables summarize key quantitative data for imidacloprid and other neonicotinoids.

Receptor Binding Affinity

The binding affinity of neonicotinoids to nAChRs is a primary determinant of their insecticidal potency. This is typically measured using radioligand binding assays and expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). Lower values indicate a higher binding affinity.

| Compound | Insect Species | Receptor Preparation | Radioligand | Kd / Ki (nM) | Reference |

| Imidacloprid | Nilaparvata lugens (Brown Planthopper) | Native nAChRs | [³H]Imidacloprid | < 0.01 and 1.5 | [4] |

| Imidacloprid | Nephotettix cincticeps (Green Rice Leafhopper) | Membrane Preparations | Not Specified | 0.004 and 1.2 | [4] |

| Triflumezopyrim | Aphid | Membrane Preparations | [³H]Imidacloprid | 43 (Ki) | [5] |

Electrophysiological Activity

The functional consequence of neonicotinoid binding is the activation (agonism) of the nAChR ion channel, leading to depolarization of the neuron. This is quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response.

| Compound | Neuron/Cell Type | Effect | EC₅₀ (µM) | Reference |

| Imidacloprid | Insect nAChRs | Agonist | 0.86 - 1 | [6] |

| Imidacloprid | Mammalian nAChRs | Agonist | 70 | [6] |

| Imidacloprid | Mouse Cochlear Nucleus Stellate Cells | Inward Current | >10 | [6] |

In Vivo Toxicity

The ultimate measure of an insecticide's effectiveness is its toxicity to the target insect, commonly expressed as the median lethal dose (LD₅₀), the dose required to kill 50% of a test population.

| Compound | Insect Species | Exposure Route | LD₅₀ | Reference |

| Imidacloprid | Apis mellifera (Honeybee) | Oral | 3.7 - 40.9 ng/bee | [7] |

| Imidacloprid | Apis mellifera (Honeybee) | Contact | 59.7 - 242.6 ng/bee | [7] |

| Imidacloprid | Sphaerophoria rueppelli | Not Specified | 10.23 ng/insect | [8] |

| Imidacloprid | Episyrphus aeneus | Not Specified | 18,176 ng/insect | [8] |

| Imidacloprid | Blattella germanica (German Cockroach) | Not Specified | 723.24 ng/mg | [1] |

| Clothianidin | Agrotis ipsilon (Black Cutworm Moth) | Not Specified | 10 ng (LD₂₀) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurotoxic effects of neonicotinoids.

Radioligand Binding Assay for nAChR

This protocol is adapted from methodologies used for studying neonicotinoid binding to insect nAChRs.[10][11][12]

Objective: To determine the binding affinity (Kd) and density (Bmax) of a test neonicotinoid to insect nAChRs, or to determine the inhibitory constant (Ki) of a non-labeled compound.

Materials:

-

Insect tissue rich in nAChRs (e.g., heads of houseflies, whole aphids).

-

Radiolabeled neonicotinoid (e.g., [³H]Imidacloprid).

-

Unlabeled neonicotinoid for competition assays.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Homogenizer, refrigerated centrifuge, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize insect tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove large debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for:

-

Total Binding: Add radioligand and membrane preparation to the binding buffer.

-

Non-specific Binding: Add radioligand, a high concentration of unlabeled ligand (e.g., 10 µM nicotine), and membrane preparation.

-

Competition Binding: Add radioligand, a range of concentrations of the test compound, and membrane preparation.

-

-

Incubate the tubes at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of the radioligand to determine Kd and Bmax using non-linear regression.

-

For competition binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a Ki value.

-

Whole-Cell Patch-Clamp Electrophysiology on Insect Neurons

This protocol is a generalized procedure based on standard whole-cell patch-clamp techniques applied to insect neurons.[6][13][14]

Objective: To measure the ion currents elicited by the application of a neonicotinoid to an isolated insect neuron, thereby characterizing its agonist or antagonist properties and its potency (EC₅₀ or IC₅₀).

Materials:

-

Isolated insect neurons (e.g., from the cockroach dorsal unpaired median (DUM) neurons or Kenyon cells from the honeybee brain).

-

External (extracellular) saline solution mimicking insect hemolymph.

-

Internal (intracellular) pipette solution containing salts and buffers to mimic the cytosol.

-

Neonicotinoid stock solution.

-

Patch-clamp amplifier, micromanipulator, microscope with appropriate optics, perfusion system.

-

Borosilicate glass capillaries for pulling micropipettes.

Procedure:

-

Neuron Preparation:

-

Dissect the desired ganglion or brain region from the insect in cold external saline.

-

Enzymatically treat the tissue to dissociate individual neurons.

-

Plate the dissociated neurons in a recording chamber on the stage of the microscope.

-

-

Recording Setup:

-

Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fire-polish it.

-

Fill the micropipette with the internal solution and mount it on the micromanipulator.

-

Approach a neuron with the micropipette while applying slight positive pressure.

-

-

Whole-Cell Configuration:

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV).

-

Apply the neonicotinoid at various concentrations to the neuron via the perfusion system.

-

Record the resulting inward currents.

-

Wash out the compound with external saline between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each concentration.

-

Plot the normalized current response against the log concentration of the neonicotinoid.

-

Fit the data with a sigmoidal dose-response curve to determine the EC₅₀.

-

In Vivo Toxicity Assay (Topical Application)

This protocol is based on the principles outlined in OECD guidelines for testing the toxicity of chemicals to insects.[15][16][17]

Objective: To determine the median lethal dose (LD₅₀) of a neonicotinoid when applied topically to a specific insect species.

Materials:

-

Test insects of a uniform age and stage (e.g., adult worker honeybees, third-instar larvae of a pest species).

-

Neonicotinoid insecticide.

-

A suitable solvent (e.g., acetone).

-

Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

-

Cages for holding treated insects, with access to food and water.

-

Controlled environment chamber (temperature, humidity, light cycle).

Procedure:

-

Dose Preparation:

-

Prepare a series of dilutions of the neonicotinoid in the chosen solvent to create a range of doses.

-

-

Insect Treatment:

-

Immobilize the insects, for example, by chilling them.

-

Using the micro-applicator, apply a small, precise volume (e.g., 1 µL) of a test solution to a specific location on the insect's body, typically the dorsal thorax.

-

A control group should be treated with the solvent only.

-

-

Incubation and Observation:

-

Place the treated insects in holding cages with adequate food and water.

-

Maintain the cages in a controlled environment chamber for a specified period (e.g., 24, 48, or 72 hours).

-

Record mortality at regular intervals. An insect is considered dead if it is immobile and does not respond to gentle prodding.

-

-

Data Analysis:

-

For each dose level, calculate the percentage of mortality, correcting for any mortality in the control group (e.g., using Abbott's formula).

-

Use probit analysis or a similar statistical method to plot the relationship between dose and mortality.

-

From this analysis, determine the LD₅₀ value and its 95% confidence limits.

-

Visualizations: Pathways and Processes

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships central to the action of neonicotinoids.

Signaling Pathway of Neonicotinoid Action

Caption: Neonicotinoid mode of action at the insect cholinergic synapse.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a radioligand binding assay to determine affinity.

Logical Relationship in Neonicotinoid Toxicology

Caption: Logical cascade from molecular binding to organismal toxicity.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Insect nicotinic acetylcholine receptor: conserved neonicotinoid specificity of [(3)H]imidacloprid binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A nicotinic acetylcholine receptor mutation conferring target-site resistance to imidacloprid in Nilaparvata lugens (brown planthopper) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the effects of the neonicotinoid insecticide imidacloprid in the cholinergic synapses of the stellate cells of the mouse cochlear nucleus using whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 8. researchgate.net [researchgate.net]

- 9. Low doses of a neonicotinoid insecticide modify pheromone response thresholds of central but not peripheral olfactory neurons in a pest insect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. utu.fi [utu.fi]

- 16. oecd.org [oecd.org]

- 17. News OECD Publishes New and Revised Test Guidelines for Chemical [gpcgateway.com]

Unmasking the Target: A Technical Guide to Identifying the Molecular Target of Insecticidal Agent 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless evolution of insecticide resistance necessitates a profound understanding of the molecular interactions between insecticidal compounds and their targets. This guide provides an in-depth technical overview of the methodologies employed to identify and characterize the molecular target of a potent insecticidal agent, exemplified here by "Insecticidal agent 2," a proxy for the neonicotinoid insecticide, imidacloprid. We will delve into the core experimental protocols, present key quantitative data in a structured format, and visualize the intricate signaling pathways and experimental workflows. Our case study will focus on the nicotinic acetylcholine receptor (nAChR), the well-established molecular target of imidacloprid, to provide a practical and detailed framework for researchers in the field of insecticide discovery and development.

Introduction

The discovery of novel insecticides with specific molecular targets is paramount to overcoming the challenge of resistance and ensuring food security and public health. Identifying the precise molecular target of a new insecticidal agent is a critical step in its development, providing insights into its mode of action, selectivity, and potential for resistance development. This guide will use imidacloprid, a prominent member of the neonicotinoid class of insecticides, as a case study to illustrate the process of molecular target identification. Neonicotinoids act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system, paralysis, and death[1][2].

Molecular Target Identification Workflow

The identification of a molecular target for a novel insecticide typically follows a multi-pronged approach, integrating biochemical, electrophysiological, and in vivo techniques. The following workflow outlines the key stages in this process.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the identification of the nAChR as the target of imidacloprid.

Radioligand Binding Assay: [³H]-Imidacloprid Binding to Insect Membranes

This assay is a cornerstone for identifying and characterizing the binding of an insecticide to its receptor. It quantifies the affinity of the compound for its target site.

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [³H]-imidacloprid in insect neural membranes.

Materials:

-

[³H]-imidacloprid (specific activity ~30-60 Ci/mmol)

-

Insect heads (e.g., from Drosophila melanogaster or Myzus persicae)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂

-

Unlabeled imidacloprid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize insect heads in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In a final volume of 250 µL, add the following to microcentrifuge tubes:

-

50 µL of membrane preparation

-

50 µL of [³H]-imidacloprid at various concentrations (e.g., 0.1-20 nM) for saturation binding, or a fixed concentration (e.g., 1 nM) for competition binding.

-

50 µL of binding buffer for total binding, or 50 µL of a high concentration of unlabeled imidacloprid (e.g., 10 µM) for non-specific binding. For competition assays, this would be varying concentrations of the competitor compound.

-

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [³H]-imidacloprid and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Electrophysiology: Whole-Cell Patch-Clamp Recording of Insect Neurons

This technique directly measures the functional effects of the insecticide on its target ion channel, providing information on whether the compound is an agonist, antagonist, or modulator.

Objective: To characterize the effect of imidacloprid on the ion currents mediated by nAChRs in isolated insect neurons.

Materials:

-

Isolated insect neurons (e.g., from the cockroach thoracic ganglia or cultured Drosophila neurons)[3].

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.2).

-

Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Imidacloprid and acetylcholine solutions.

Protocol:

-

Cell Preparation:

-

Isolate and culture insect neurons according to established protocols.

-

Place the coverslip with adherent neurons in a recording chamber on the microscope stage and perfuse with external solution.

-

-

Recording:

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

Apply acetylcholine (the native agonist) to the neuron to elicit a control inward current.

-

After a washout period, apply imidacloprid at various concentrations to the neuron and record the resulting current.

-

To test for antagonism, co-apply imidacloprid with acetylcholine.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents elicited by the agonists.

-

Construct dose-response curves by plotting the current amplitude against the log concentration of the compound to determine the EC50 (half-maximal effective concentration).

-

In Vivo Toxicity Assay: WHO Standard Insecticide Susceptibility Test

In vivo assays are essential to confirm that the molecular target identified in vitro and ex vivo is relevant to the insecticidal activity of the compound in the whole organism.

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of imidacloprid against a target insect species.

Protocol (adapted from WHO guidelines for adult mosquitoes): [4][5][6]

-

Preparation:

-

Use 3-5 day old, non-blood-fed female mosquitoes.

-

Prepare a range of imidacloprid concentrations by impregnating filter papers. A control paper is treated with the solvent only.

-

Use WHO test kits, which consist of holding tubes and exposure tubes.

-

-

Exposure:

-

Introduce 20-25 mosquitoes into each holding tube.

-

After a 1-hour pre-exposure period, transfer the mosquitoes to the exposure tubes containing the insecticide-impregnated papers.

-

Expose the mosquitoes for a defined period (e.g., 1 hour).

-

-

Observation:

-

After the exposure period, transfer the mosquitoes back to the holding tubes.

-

Provide access to a sugar solution.

-

Record mortality at 24 hours post-exposure.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it is between 5% and 20%.

-

Plot the percentage mortality against the log concentration of the insecticide and use probit analysis to determine the LC50.

-

Quantitative Data Summary

The following tables summarize key quantitative data for imidacloprid and other neonicotinoids, illustrating their interaction with the nAChR.

Table 1: Binding Affinity of Neonicotinoids to Insect nAChRs

| Compound | Insect Species | Preparation | Ki (nM) | Reference |

| Imidacloprid | Myzus persicae | Head membranes | 0.54 | [7] |

| Thiacloprid | Myzus persicae | Head membranes | 1.2 | [7] |

| Clothianidin | Myzus persicae | Head membranes | 0.38 | [7] |

| Acetamiprid | Myzus persicae | Head membranes | 2.1 | [7] |

| Thiamethoxam | Myzus persicae | Head membranes | 2.0 | [7] |

Table 2: Electrophysiological Potency of Neonicotinoids on Insect nAChRs

| Compound | Insect Species | Neuron Type | EC50 (µM) | Reference |

| Acetylcholine | Drosophila melanogaster | Cultured CNS neurons | 19 | [3] |

| Imidacloprid | Drosophila melanogaster | Cultured CNS neurons | >100 (partial agonist) | [3] |

| Clothianidin | Drosophila melanogaster | Cultured CNS neurons | 1.4 | [3] |

| Imidacloprid | Mouse | Cochlear nucleus neurons | 70 | [8] |

Table 3: In Vivo Toxicity of Neonicotinoids against Various Insect Species

| Compound | Insect Species | Application | LC50 / LD50 | Reference |

| Imidacloprid | Drosophila melanogaster | Topical | 13.5 ng/fly (RR) | [1] |

| Thiacloprid | Drosophila melanogaster | Topical | >100 ng/fly (RR) | [1] |

| Triflumezopyrim | Drosophila melanogaster | Topical | 88.0 ng/fly (RR) | [1] |

RR: Resistance Ratio

Signaling Pathway and Mechanism of Action

Imidacloprid acts as an agonist at the insect nAChR. This receptor is a ligand-gated ion channel. Upon binding of imidacloprid, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This causes depolarization of the postsynaptic membrane, leading to the propagation of an action potential. Unlike the natural ligand acetylcholine, which is rapidly degraded by acetylcholinesterase, imidacloprid is not, leading to sustained receptor activation, continuous nerve stimulation, and ultimately paralysis and death of the insect.

Conclusion

The identification of the molecular target of an insecticide is a data-driven process that relies on a combination of robust experimental techniques. Through the case study of imidacloprid, we have demonstrated how radioligand binding assays, electrophysiology, and in vivo toxicity studies converge to unequivocally identify the nicotinic acetylcholine receptor as its primary target in insects. The detailed protocols, quantitative data, and pathway visualizations provided in this guide offer a comprehensive resource for researchers embarking on the critical task of characterizing the mode of action of novel insecticidal agents. A thorough understanding of these molecular interactions is fundamental to the development of next-generation insecticides that are both effective and selective, thereby contributing to sustainable agriculture and public health.

References

- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.who.int [iris.who.int]

- 5. pacmossi.org [pacmossi.org]

- 6. Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis of neonicotinoid binding to insect membranes: I. A structure-activity study of the mode of [3H]imidacloprid displacement in Myzus persicae and Aphis craccivora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing the effects of the neonicotinoid insecticide imidacloprid in the cholinergic synapses of the stellate cells of the mouse cochlear nucleus using whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Insecticidal Agent 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening protocols and data interpretation for a novel pesticide, designated "Insecticidal agent 2." The document outlines key in vitro and in vivo toxicological assays, presents data in a standardized tabular format, and illustrates experimental workflows and relevant signaling pathways using Graphviz diagrams.

Introduction

The initial toxicity screening of a new insecticidal agent is a critical step in its development, providing essential data on its potential hazards to human health and the environment.[1][2] This process involves a battery of standardized tests to determine the substance's acute toxicity through various exposure routes, its potential for cellular damage, and its mechanism of action.[1][3] The data generated from these studies are fundamental for risk assessment, establishing safety guidelines, and directing further development.[3][4]

Data Presentation: Summary of Toxicological Endpoints

The following tables summarize the key quantitative data from the initial toxicity screening of this compound.

Table 1: Acute Toxicity of this compound

| Test Type | Species | Route of Exposure | LD50/LC50 Value | Toxicity Category |

| Acute Oral Toxicity | Rat | Oral | 350 mg/kg | III |

| Acute Dermal Toxicity | Rabbit | Dermal | 1500 mg/kg | III |

| Acute Inhalation Toxicity | Rat | Inhalation (4-hour) | 1.5 mg/L | III |

| Primary Dermal Irritation | Rabbit | Dermal | Moderately Irritating | - |

| Primary Eye Irritation | Rabbit | Ocular | Severely Irritating | I |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.[5][6] LC50 (Lethal Concentration, 50%) is the concentration of a substance in the air or water that is lethal to 50% of the test population.[6]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | IC50 Value |

| HepG2 (Human Liver) | MTT Assay | Cell Viability | 75 µM |

| HaCaT (Human Skin) | Neutral Red Uptake | Cell Viability | 120 µM |

| A549 (Human Lung) | AlamarBlue® Assay | Cell Proliferation | 90 µM |

IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance.[1]

-

Principle: This method, an alternative to the traditional LD50 test, uses fewer animals to estimate the acute oral toxicity.[7] Animals are dosed one at a time at sequential dose levels. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Methodology:

-

Fasted adult rats are used.

-

A single dose of this compound is administered by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The LD50 is calculated using the maximum likelihood method.

-

-

Principle: This test determines the toxic effects resulting from a single dermal application of a substance.[4]

-

Methodology:

-

The test substance is applied to a shaved area of the skin of adult rabbits.

-

The application site is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

The dermal LD50 is determined.

-

-

Principle: This study assesses the toxicity of a substance when inhaled.[4]

-

Methodology:

-

Adult rats are placed in a whole-body exposure chamber.

-

This compound is dispersed as an aerosol or vapor at a specified concentration for a 4-hour period.

-

Animals are observed for mortality and toxic effects during and after exposure for 14 days.

-

The LC50 is determined.

-

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are conducted on cultured cells to assess the potential of a substance to cause cell damage or death.[8][9]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Methodology:

-

Cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

MTT solution is added to each well and incubated.

-

The formazan product is solubilized, and the absorbance is measured using a microplate reader.

-

Cell viability is calculated relative to untreated control cells, and the IC50 is determined.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for initial toxicity screening of this compound.

Postulated Signaling Pathway Disruption

Many insecticides act by disrupting the nervous system of insects.[10][11] A common mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[10][11]

Caption: Inhibition of acetylcholinesterase by this compound.

References

- 1. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. vtpp.ento.vt.edu [vtpp.ento.vt.edu]

- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 6. controlsolutionsinc.com [controlsolutionsinc.com]

- 7. epa.gov [epa.gov]

- 8. toxicologystudies.com [toxicologystudies.com]

- 9. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 10. agroorbit.com [agroorbit.com]

- 11. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for Laboratory Bioassay of Insecticidal Agent 2

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers, scientists, and drug development professionals in conducting laboratory bioassays for a hypothetical "Insecticidal Agent 2." This document provides detailed methodologies for determining the efficacy and mode of action of different classes of insecticides, presented as distinct scenarios for "this compound."

Scenario 1: this compound as a Sodium Channel Blocker

In this scenario, "this compound" is a novel synthetic pyrethroid that acts by blocking voltage-gated sodium channels in the insect nervous system. This leads to paralysis and eventual death of the insect.

Experimental Protocols

1. Topical Application Bioassay for LD50 Determination

This protocol determines the median lethal dose (LD50) of this compound when applied directly to the insect cuticle.[1][2]

-

Target Insect: Third-instar larvae of Spodoptera frugiperda (Fall Armyworm).

-

Materials:

-

Technical grade this compound (≥95% purity).

-

Acetone (analytical grade).

-

Microsyringe applicator.

-

Glass vials (20 ml).

-

Artificial diet for rearing larvae.

-

Ventilated holding containers.

-

-

Procedure:

-

Prepare a stock solution of this compound in acetone.

-

Perform serial dilutions to obtain a range of 5-7 concentrations expected to cause between 10% and 90% mortality.

-

Select healthy, uniform-sized third-instar larvae.

-

Apply a 1 µL droplet of each dilution to the dorsal thoracic region of each larva using a microsyringe applicator.

-

A control group is treated with acetone only.

-

Use a minimum of 30 larvae per concentration, with three replications.

-

Place the treated larvae individually in vials with a small piece of artificial diet.

-

Maintain the larvae at 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

-

Assess mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.[3]

-

Correct for control mortality using Abbott's formula if it is between 5% and 20%.

-

-

Data Analysis: Calculate the LD50 value and its 95% confidence limits using probit analysis.

2. Leaf-Dip Bioassay for LC50 Determination

This protocol is used to determine the median lethal concentration (LC50) of this compound when ingested by the insect.[4][5]

-

Target Insect: Adult Myzus persicae (Green Peach Aphid).

-

Materials:

-

Formulated this compound.

-

Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.01%).

-

Leaf discs (e.g., cabbage or bell pepper) of uniform size.

-

Petri dishes lined with moist filter paper.

-

Fine camel-hair brush.

-

-

Procedure:

-

Prepare a series of 5-7 concentrations of the formulated this compound in distilled water containing the surfactant.

-

Dip leaf discs into each test solution for 10-15 seconds with gentle agitation.

-

Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.

-

Place one treated leaf disc, adaxial side up, into each Petri dish.

-

A control group uses leaf discs dipped in the surfactant solution only.

-

Carefully transfer 20-30 adult aphids onto each leaf disc using a fine brush.

-

Seal the Petri dishes and maintain them under the same environmental conditions as the topical bioassay.

-

Record mortality at 24, 48, and 72 hours.

-

-

Data Analysis: Calculate the LC50 value and its 95% confidence limits using probit analysis.

Data Presentation

Table 1: Acute Toxicity of this compound (Sodium Channel Blocker)

| Bioassay Type | Target Insect | Time Point | LD50/LC50 (95% CI) | Slope ± SE |

| Topical Application | S. frugiperda (3rd instar) | 48h | 5.2 µg/g (4.1-6.5) | 2.1 ± 0.3 |

| Leaf-Dip | M. persicae (Adult) | 72h | 12.5 ppm (10.2-15.3) | 1.8 ± 0.2 |

Mandatory Visualization

Scenario 2: this compound as an Acetylcholinesterase Inhibitor

In this scenario, "this compound" is a novel organophosphate that inhibits the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation, convulsions, and death.[6][7]

Experimental Protocols

1. Diet-Incorporation Bioassay

This method assesses the toxicity of this compound when incorporated into the insect's food source.[8][9]

-

Target Insect: Neonate larvae of Helicoverpa armigera (Cotton Bollworm).

-

Materials:

-

Technical grade this compound.

-

Acetone or other suitable solvent.

-

Artificial diet ingredients.

-

Multi-well plates (e.g., 128-well).

-

Diet dispenser.

-

-

Procedure:

-

Prepare a stock solution and subsequent serial dilutions of this compound.

-

Prepare the artificial diet according to the standard procedure.

-

While the diet is still liquid and has cooled to about 50-60°C, add a specific volume of each insecticide dilution to a known volume of diet to achieve the desired final concentrations.

-

A control diet is prepared by adding only the solvent.

-

Dispense the treated diet into the wells of the multi-well plates (e.g., 1 mL per well).

-

Allow the diet to solidify.

-

Place one neonate larva into each well using a fine brush.

-

Seal the plates with a perforated lid to allow for air exchange.

-

Incubate at 27 ± 2°C and a 16:8 hour (light:dark) photoperiod.

-

Assess mortality and sublethal effects (e.g., growth inhibition) after 7 days.

-

-

Data Analysis: Determine the LC50 and calculate the concentration that inhibits growth by 50% (GI50).

2. Sublethal Effects Bioassay: Fecundity and Fertility

This protocol evaluates the impact of sublethal concentrations of this compound on the reproductive capacity of insects.[10][11][12][13]

-

Target Insect: Adult Drosophila melanogaster (Fruit Fly).

-

Materials:

-

Sublethal concentrations of this compound (e.g., LC10 and LC25) determined from a preliminary dose-response assay.

-

Standard Drosophila medium.

-

Vials for mating pairs.

-

-

Procedure:

-

Expose newly emerged adult flies (0-24 hours old) to sublethal concentrations of this compound mixed into a sucrose solution for 24 hours.

-

After exposure, place one treated male and one treated female together in a fresh vial with standard medium.

-

Create a control group with flies exposed to the sucrose solution only.

-

Allow the pairs to mate and oviposit for 48 hours.

-

Transfer the parent flies to a new vial every 48 hours for a total of 10 days to assess fecundity (total number of eggs laid).

-

Count the number of pupae that develop from the eggs laid in each vial to determine fertility (percentage of eggs that develop into pupae).

-

-

Data Analysis: Use ANOVA or a t-test to compare the mean number of eggs laid and the fertility rate between the treated and control groups.

Data Presentation

Table 2: Lethal and Sublethal Effects of this compound (AChE Inhibitor)

| Bioassay Type | Target Insect | Endpoint | Concentration | Result |

| Diet-Incorporation | H. armigera (Neonate) | LC50 (7 days) | - | 8.5 ppm |

| Diet-Incorporation | H. armigera (Neonate) | GI50 (7 days) | - | 2.1 ppm |

| Sublethal Effects | D. melanogaster (Adult) | Fecundity | LC10 | 35% reduction in eggs laid |

| Sublethal Effects | D. melanogaster (Adult) | Fertility | LC10 | 22% reduction in pupation |

Mandatory Visualization

References

- 1. entomoljournal.com [entomoljournal.com]

- 2. journals.rdagriculture.in [journals.rdagriculture.in]

- 3. irac-online.org [irac-online.org]

- 4. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Acetylcholinesterase Based Detection of Residual Pesticides on Cotton [scirp.org]

- 8. irac-online.org [irac-online.org]

- 9. scispace.com [scispace.com]

- 10. enhancedbc.tfrec.wsu.edu [enhancedbc.tfrec.wsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Insecticidal Agent 2 (IA2)

For Experimental Use Only

Introduction